(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate
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Overview
Description
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyridine ring and an ethoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate typically involves multiple steps, starting with the preparation of the pyridine derivative. The ethoxy group is introduced through an etherification reaction, followed by the formation of the enamine structure. The final step involves the formation of the sesquifumarate salt through a reaction with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(5-Methoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate
- (E)-4-(5-Propoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate
Uniqueness
(E)-4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine sesquifumarate is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C36H48N4O14 |
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Molecular Weight |
760.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |
InChI |
InChI=1S/2C12H18N2O.3C4H4O4/c2*1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;3*5-3(6)1-2-4(7)8/h2*4,6,8-10,13H,3,5,7H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b2*6-4+;3*2-1+ |
InChI Key |
UOUXHFHOWBGQEI-CORBUEMKSA-N |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CCNC.CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCNC.CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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